3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one

Description

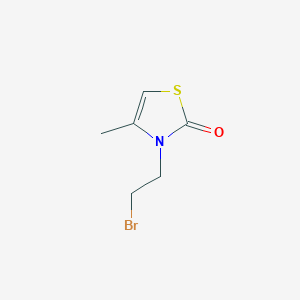

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-4-methyl-1,3-thiazol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-5-4-10-6(9)8(5)3-2-7/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLIABPJMWUSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=O)N1CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 4-methyl-2,3-dihydro-1,3-thiazol-2-one with a bromoethylating agent. One common method is the reaction of 4-methyl-2,3-dihydro-1,3-thiazol-2-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

Oxidation: The thiazole ring can be oxidized under certain conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted thiazoles with various functional groups replacing the bromine atom.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiazolidine derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one has been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study:

A study by Pandeya et al. (1999) demonstrated that thiazole derivatives possess broad-spectrum antimicrobial activity, suggesting that compounds like this compound could be effective against resistant strains of bacteria .

2. Antiproliferative Effects

The compound has also been investigated for its antiproliferative properties against cancer cell lines.

Case Study:

Gududuru et al. (2004) explored various thiazole derivatives and found that certain substitutions on the thiazole ring enhanced their ability to inhibit cancer cell proliferation. The potential of this compound in this context warrants further exploration .

3. Anti-inflammatory and Analgesic Properties

Thiazole derivatives are known to exhibit anti-inflammatory effects.

Case Study:

Taranalli et al. (2009) reported on the analgesic properties of thiazole compounds, indicating that modifications to the thiazole structure can lead to significant anti-inflammatory activity. This positions this compound as a candidate for further studies in pain management .

Material Science Applications

1. Synthesis of Novel Polymers

The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced properties.

Research Insight:

Recent studies have shown that incorporating thiazole derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for various industrial applications .

Summary of Findings

| Application Area | Key Findings | References |

|---|---|---|

| Antimicrobial Activity | Effective against various bacterial strains; potential for use in treating resistant infections | Pandeya et al., 1999 |

| Antiproliferative Effects | Inhibits cancer cell proliferation; modifications enhance efficacy | Gududuru et al., 2004 |

| Anti-inflammatory Properties | Exhibits significant anti-inflammatory effects; potential for pain management | Taranalli et al., 2009 |

| Material Science | Useful as a monomer for synthesizing polymers with improved properties | ResearchGate publications |

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its thiazole ring and bromoethyl group. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

The structural and functional attributes of 3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one are compared below with related thiazolone derivatives and heterocyclic analogs:

Structural Analogues and Substituent Effects

Key Observations :

- Reactivity : The bromoethyl group in the target compound contrasts with aryl substituents in analogs. This group increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to bromophenyl or trifluoromethylphenyl derivatives .

- Biological Potential: Fluorophenyl and trifluoromethylphenyl analogs may exhibit enhanced membrane permeability due to fluorine’s lipophilicity, whereas the bromoethyl group could facilitate covalent binding to biological targets .

Physicochemical Properties

- Solubility : Bromoethyl and methyl groups may reduce aqueous solubility compared to fluorophenyl derivatives, which benefit from fluorine’s polarity .

- Spectroscopic Data : While IR and NMR data for the target compound are unavailable, analogs show characteristic bands for C-Br (785 cm⁻¹), C=O (1620–1680 cm⁻¹), and aromatic C-H (δ 7.5–8.4 ppm) .

Biological Activity

3-(2-Bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one is a member of the thiazole family, characterized by its unique structure which includes a bromoethyl group and a methyl group attached to the thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring is known for its role in modulating biological pathways, potentially through enzyme inhibition or receptor interaction. The presence of the bromoethyl group may enhance lipophilicity and facilitate cellular uptake, contributing to its pharmacological effects .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. Structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance antimicrobial potency. For instance, compounds with electron-withdrawing groups at specific positions on the ring demonstrated increased activity against bacterial strains .

Anticancer Potential

Preliminary studies have shown that this compound may possess anticancer activity. In vitro assays have indicated cytotoxic effects on cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. Further investigations are necessary to elucidate the specific pathways involved and to optimize the compound for enhanced efficacy .

Antimalarial Activity

In the context of antimalarial research, thiazole derivatives have been explored for their ability to inhibit Plasmodium falciparum growth. SAR studies highlighted that certain substitutions on the thiazole core can lead to compounds with improved antimalarial activity while maintaining low cytotoxicity in mammalian cells. This suggests that this compound could be a candidate for further development in this area .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various thiazole derivatives, including this compound. The compound was tested against multiple bacterial strains using disk diffusion methods. Results indicated a significant zone of inhibition compared to control groups, suggesting strong antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Control | E. coli | 0 |

| Test | E. coli | 15 |

| Control | S. aureus | 0 |

| Test | S. aureus | 18 |

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, this compound was evaluated for cytotoxic effects against HeLa cells. The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | Not tested |

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-bromoethyl)-4-methyl-2,3-dihydro-1,3-thiazol-2-one, and how can reaction conditions be optimized?

Methodological Answer: A typical synthesis involves nucleophilic substitution or cyclization reactions. For example, bromoethyl intermediates can be generated by reacting thiazolidinone precursors with bromoacetylating agents (e.g., α-bromoacetophenone derivatives) in ethanol under reflux with catalytic glacial acetic acid . Optimization includes solvent choice (polar aprotic solvents like DMF may enhance reactivity), temperature control (reflux at ~80°C for 4–6 hours), and stoichiometric ratios (equimolar reactants). Post-reaction purification via vacuum filtration and recrystallization from ethanol/water mixtures improves yield .

Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thiazol-2-one ring, C-Br stretch at ~550–600 cm⁻¹) .

- NMR (¹H/¹³C) : For regiochemical assignment (e.g., methyl protons at δ ~2.3 ppm, bromoethyl protons as a triplet at δ ~3.5–4.0 ppm) .

- Elemental analysis : To validate empirical formulas (e.g., C₆H₈BrNOS) and detect impurities .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves bond lengths, angles, and stereochemistry. For example, the bromoethyl side chain’s conformation (gauche vs. anti) and hydrogen-bonding patterns (e.g., N–H···O interactions in the thiazol-2-one ring) are critical for understanding reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoethyl group in nucleophilic substitution reactions?

Methodological Answer: The bromoethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., varying nucleophiles like amines or thiols) reveal steric and electronic effects. Competing elimination (E2) pathways may occur under basic conditions, requiring pH control .

Q. How can molecular docking predict the biological activity of derivatives of this compound?

Methodological Answer: Docking studies (e.g., AutoDock Vina) with target proteins (e.g., angiotensin II receptors) assess binding affinities. The bromoethyl group’s orientation in hydrophobic pockets and hydrogen-bonding interactions with residues (e.g., Tyr-113) correlate with experimental IC₅₀ values .

Q. What crystallographic evidence exists for polymorphism or solvatomorphism in this compound?

Methodological Answer: SC-XRD and differential scanning calorimetry (DSC) identify polymorphs. For example, a 2023 patent describes a monoclinic crystal form (space group P2₁/c) with distinct hydrogen-bonding networks compared to orthorhombic forms. Solvent inclusion (e.g., ethanol) may alter lattice parameters .

Q. How do computational models address discrepancies between predicted and experimental spectroscopic data?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and IR spectra. Deviations >5% may indicate unaccounted solvent effects or tautomeric equilibria (e.g., keto-enol shifts in the thiazol-2-one ring) .

Q. What strategies resolve contradictions in analytical data during structure elucidation?

Methodological Answer:

Q. How do hydrogen-bonding motifs influence the compound’s stability in solid-state vs. solution?

Methodological Answer: Graph-set analysis of SC-XRD data identifies recurring motifs (e.g., R₂²(8) rings from N–H···O bonds). In solution, dynamic NMR can detect hydrogen-bond persistence, which affects shelf-life and reactivity .

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.